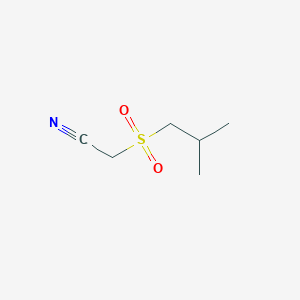

(2-Methyl-propane-1-sulfonyl)-acetonitrile

描述

(2-Methyl-propane-1-sulfonyl)-acetonitrile is a sulfonyl-substituted acetonitrile derivative characterized by a sulfonyl group (-SO₂-) attached to a branched propane chain (2-methylpropane) and a nitrile (-CN) functional group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in reactions requiring electron-withdrawing groups to stabilize intermediates or modify reactivity.

属性

IUPAC Name |

2-(2-methylpropylsulfonyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)5-10(8,9)4-3-7/h6H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUBJMDRHBSMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-propane-1-sulfonyl)-acetonitrile typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the sulfonyl chloride.

Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

(2-Methyl-propane-1-sulfonyl)-acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products include sulfonamides or sulfonate esters.

Reduction: The major product is the corresponding amine.

Oxidation: The major product is the sulfonic acid derivative.

科学研究应用

(2-Methyl-propane-1-sulfonyl)-acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which (2-Methyl-propane-1-sulfonyl)-acetonitrile exerts its effects involves the reactivity of the sulfonyl and nitrile groups. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, while the nitrile group can participate in various addition and reduction reactions. These properties make the compound versatile in chemical synthesis.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of (2-Methyl-propane-1-sulfonyl)-acetonitrile, a comparative analysis with structurally or functionally related compounds is provided below.

Functional Group Comparison: Sulfonyl vs. Sulfanyl Derivatives

Compounds bearing sulfonyl (-SO₂-) and sulfanyl (-S-) groups exhibit distinct electronic effects. For example:

- [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid (C₆H₈N₂O₂S, MW 172.20) contains a sulfanyl group, which is less electron-withdrawing than a sulfonyl group. This difference impacts reactivity in nucleophilic substitutions or cycloadditions, where sulfonyl groups enhance electrophilicity of adjacent carbons .

- This compound : The sulfonyl group increases the acidity of α-hydrogens (due to electron withdrawal), facilitating deprotonation in base-catalyzed reactions. This property is absent in sulfanyl analogs.

Solvent and Reaction Efficiency in Epoxidation

Epoxidation studies in acetonitrile () reveal that solvent choice significantly affects selectivity and conversion:

- Acetonitrile : Achieved higher conversions (36–38 mol% for MAA epoxidation) compared to water, with selectivity for 2-methylglycidol peaking at 41 mol% at 40°C. Catalyst content (3–5 wt%) increased H₂O₂ efficiency to 100 mol% but promoted by-products like diallyl ether .

- Selectivity for glycidol improved by ~13 mol% at higher reactant ratios .

- However, steric bulk from the 2-methylpropane chain might reduce substrate accessibility compared to smaller solvents.

Catalytic and By-Product Profiles

- Catalyst Content : In acetonitrile, 3–5 wt% catalyst content optimized H₂O₂ efficiency but increased by-products (e.g., diallyl ether). This compound’s sulfonyl group might reduce by-product formation by directing reaction pathways via electronic effects .

- Temperature Sensitivity: Both acetonitrile and water showed optimal epoxidation at 40°C.

Data Tables

Table 2: Epoxidation Performance in Acetonitrile vs. Water ()

| Parameter | Acetonitrile | Water |

|---|---|---|

| MAA Conversion (mol%) | 36–38 | 26–28 |

| 2-Methylglycidol Selectivity (mol%) | 33–41 (peaks at 40°C) | Similar trend, lower by-products |

| By-Products | Diallyl ether, allyl-glycidyl ether | Glycerol only |

| Optimal Catalyst Content | 3–5 wt% | Not specified |

生物活性

(2-Methyl-propane-1-sulfonyl)-acetonitrile, also known as a sulfonamide derivative, has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving sulfonylation reactions. The sulfonyl group is crucial for the biological activity of the compound, as it influences solubility and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antibiotics, especially in the context of rising antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on human cell lines revealed that the compound has a moderate cytotoxic effect, with IC50 values indicating safe dosage levels for therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

These findings highlight the necessity for further investigation into its therapeutic index and potential side effects.

The biological activity of this compound is believed to stem from its ability to inhibit critical enzymes involved in bacterial cell wall synthesis and metabolic pathways. Research indicates that it may act as a competitive inhibitor, disrupting normal cellular functions.

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The study demonstrated significant inhibition of bacterial growth in vitro, particularly against multidrug-resistant strains. The compound's efficacy was comparable to existing antibiotics, suggesting its potential as a lead compound for drug development .

Case Study 2: In Vivo Studies

Another investigation focused on the in vivo effects of this compound in animal models infected with resistant bacterial strains. The results showed a marked reduction in bacterial load and improved survival rates among treated subjects compared to controls . This reinforces the compound's potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。